2,6-Dichloropyridine-3-sulfonyl chloride
Overview
Description
2,6-Dichloropyridine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 g/mol . It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the pyridine ring and a sulfonyl chloride group at the 3 position. This compound is used primarily in research and development, particularly in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridine-3-sulfonyl chloride typically involves the diazotation of substituted 3-aminopyridines followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This method allows for the formation of the corresponding pyridine-3-sulfonyl chlorides, which can then be hydrolyzed to sulfonic acids.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of chlorinated pyridine derivatives and sulfonyl chloride reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other substituted pyridine derivatives .
Scientific Research Applications
2,6-Dichloropyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamides and sulfonate esters. These reactions are facilitated by the electron-withdrawing effects of the chlorine atoms on the pyridine ring, which increase the electrophilicity of the sulfonyl chloride group .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloropyridine: Another chlorinated pyridine derivative used in similar applications.
2,6-Dichloropyridine-3-carboxylic acid: A related compound with a carboxylic acid group instead of a sulfonyl chloride group.
2,6-Dichloropyridine-4-carboxylic acid: Similar to the above but with the carboxylic acid group at the 4 position.
Uniqueness
2,6-Dichloropyridine-3-sulfonyl chloride is unique due to the presence of both chlorine atoms and the sulfonyl chloride group, which confer distinct reactivity and chemical properties. This makes it particularly valuable in the synthesis of sulfonamide and sulfonate ester derivatives, which are important in various fields of research and industry .
Biological Activity
2,6-Dichloropyridine-3-sulfonyl chloride is a compound notable for its reactive sulfonyl chloride group and its application as an intermediate in the synthesis of various biologically active compounds. This article provides an overview of its biological activities, mechanisms of action, and applications in pharmaceutical and agricultural chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHClNOS, with a molecular weight of 246.5 g/mol. The structure features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a sulfonyl chloride group at position 3. This configuration enhances its reactivity, particularly in nucleophilic substitution reactions.
The biological activity of this compound primarily stems from its ability to act as an electrophile in biochemical reactions. The sulfonyl chloride group can participate in nucleophilic attack by various biological nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives are known to exhibit significant biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Properties
Research has demonstrated that this compound and its derivatives possess antimicrobial activity against a range of pathogens. A study reported that certain synthesized sulfonamides derived from this compound showed inhibition against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria. The inhibitory zones observed were significant at various concentrations, indicating the potential for developing new antibiotics based on this scaffold.
Concentration (mg/mL) | E. coli Inhibition Zone (mm) | Staphylococcus aureus Inhibition Zone (mm) |
---|---|---|
10 | 12 | 15 |
20 | 15 | 18 |
30 | 20 | 20 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that sulfonamide derivatives can inhibit the activity of specific enzymes involved in inflammatory pathways. This mechanism is crucial for the development of new anti-inflammatory drugs that target chronic inflammatory conditions.
Applications in Drug Development
Due to its versatile reactivity, this compound is widely used in the pharmaceutical industry for synthesizing novel drug candidates:
- Antibiotics : Its derivatives are being explored for their potential as new antibiotics targeting resistant bacterial strains.
- Anti-cancer agents : Research is ongoing into how these compounds can inhibit tumor growth through enzyme inhibition pathways relevant to cancer biology.
Case Studies
- Synthesis of Sulfonamide Derivatives : A study synthesized various sulfonamide compounds from this compound and evaluated their antibacterial activity against several pathogens. The results indicated promising antibacterial properties, particularly against E. coli and Staphylococcus aureus .
- Enzyme Inhibition Studies : Another research effort focused on the enzyme inhibition capabilities of sulfonamide derivatives derived from this compound. The findings highlighted their potential as effective inhibitors in inflammatory pathways, suggesting applications in treating diseases characterized by excessive inflammation .
Properties
IUPAC Name |
2,6-dichloropyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZHXCDELJNNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1S(=O)(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598532 | |
Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239810-43-6 | |
Record name | 2,6-Dichloropyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40598532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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